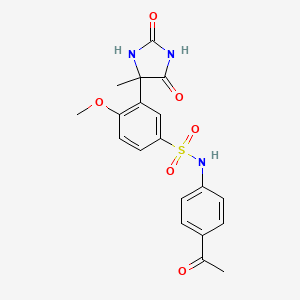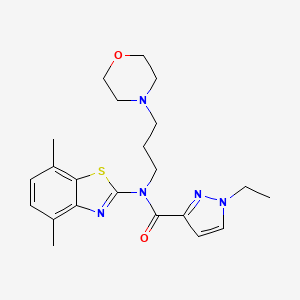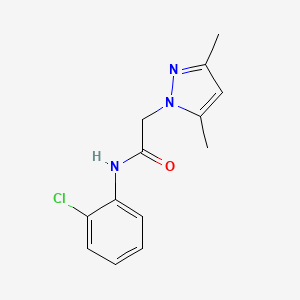
4-(N,N-diisobutylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
Vue d'ensemble
Description
4-(N,N-diisobutylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Applications De Recherche Scientifique
4-(N,N-diisobutylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the benzamide group: This step involves the reaction of the pyrazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with N,N-diisobutylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the isopropyl group.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzamide and sulfonamide groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(1-phenyl-1H-pyrazol-5-yl)benzamide: A structurally similar compound with potential biological activity.
Uniqueness
4-(N,N-diisobutylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3S/c1-15(2)13-25(14-16(3)4)30(28,29)20-10-8-19(9-11-20)22(27)23-21-12-18(7)24-26(21)17(5)6/h8-12,15-17H,13-14H2,1-7H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNGDZSDAAHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117994 | |
| Record name | 4-[[Bis(2-methylpropyl)amino]sulfonyl]-N-[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171914-64-9 | |
| Record name | 4-[[Bis(2-methylpropyl)amino]sulfonyl]-N-[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171914-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[Bis(2-methylpropyl)amino]sulfonyl]-N-[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-((S)-1-Carboxy-3-{2-[2-({2-[2-(2,5-dioxo-pyrrolidin-1-yloxycarbonylmethoxy)ethoxy]ethylcarbamoyl}methoxy)ethoxy]ethylcarbamoyl}propylcarbamoyl)-heptadecanoic acid](/img/structure/B1650288.png)
![5-methyl-N-[(4-methylphenyl)methyl]-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B1650289.png)

![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chloro-6-fluorobenzamide](/img/structure/B1650292.png)
![N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}piperazin-1-yl)acetamide](/img/structure/B1650293.png)
![4-hydroxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B1650295.png)

![N-{5-amino-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-N'-(tert-butyl)urea](/img/structure/B1650297.png)
![3-(1H-1,3-benzodiazol-1-yl)-1-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B1650301.png)
![N-[2-(2-methylphenyl)ethyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B1650302.png)

![2-[1-(diethylamino)-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride](/img/structure/B1650304.png)
![2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride](/img/structure/B1650305.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1650306.png)
